8-Aza-2,7-dibromo-2',3',5'-tri-O-benzoyl-7-deaza-inosine
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Overview
Description
8-Aza-2,7-dibromo-2’,3’,5’-tri-O-benzoyl-7-deaza-inosine is a synthetic nucleoside derivative. This compound belongs to the class of 8-aza-7-deazapurine nucleosides, which are known for their diverse biological activities, including antiparasitic, antitumor, and antiviral properties . The structure of 8-aza-7-deazapurines closely resembles that of purines, with the C8 and N7 positions exchanged, making them excellent substrates for bio-enzymes and ideal mimics of the canonical purine constituents of DNA or RNA .
Preparation Methods
The synthesis of 8-Aza-2,7-dibromo-2’,3’,5’-tri-O-benzoyl-7-deaza-inosine involves the glycosylation of 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine and its iodo- and bromo-analogues with protected ribofuranose and 2’-deoxyribofuranose under different conditions . The reaction conditions typically include the use of NO2CH3 and BF3·Et2O as reagents, resulting in the formation of N9- and N8-glycosylated purine nucleosides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
8-Aza-2,7-dibromo-2’,3’,5’-tri-O-benzoyl-7-deaza-inosine undergoes various chemical reactions, including substitution and coupling reactions. For instance, the compound can participate in Sonogashira coupling reactions with alkynyl reagents to form 7-alkynylated products . Common reagents used in these reactions include palladium catalysts and alkynyl reagents. The major products formed from these reactions are 7-alkynylated derivatives, which can be further functionalized for various applications .
Scientific Research Applications
8-Aza-2,7-dibromo-2’,3’,5’-tri-O-benzoyl-7-deaza-inosine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of novel nucleoside derivatives . In biology and medicine, it exhibits significant antiparasitic, antitumor, and antiviral activities . The compound’s ability to mimic purine nucleosides makes it a valuable tool for studying DNA and RNA interactions and for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 8-Aza-2,7-dibromo-2’,3’,5’-tri-O-benzoyl-7-deaza-inosine involves its incorporation into DNA or RNA, where it acts as a purine nucleoside mimic . This incorporation can disrupt normal nucleic acid functions, leading to antiparasitic, antitumor, and antiviral effects . The molecular targets and pathways involved include various bio-enzymes that recognize and process purine nucleosides .
Comparison with Similar Compounds
Similar compounds to 8-Aza-2,7-dibromo-2’,3’,5’-tri-O-benzoyl-7-deaza-inosine include other 8-aza-7-deazapurine nucleosides, such as 8-aza-7-deazapurine-2,6-diamine and its riboside . These compounds share similar biological activities and structural features but may differ in their specific applications and efficacy . The uniqueness of 8-Aza-2,7-dibromo-2’,3’,5’-tri-O-benzoyl-7-deaza-inosine lies in its specific substitution pattern and its ability to undergo selective functionalization reactions .
Properties
Molecular Formula |
C31H22Br2N4O8 |
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Molecular Weight |
738.3 g/mol |
IUPAC Name |
[3,4-dibenzoyloxy-5-(3,6-dibromo-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H22Br2N4O8/c32-24-21-25(34-31(33)35-26(21)38)37(36-24)27-23(45-30(41)19-14-8-3-9-15-19)22(44-29(40)18-12-6-2-7-13-18)20(43-27)16-42-28(39)17-10-4-1-5-11-17/h1-15,20,22-23,27H,16H2,(H,34,35,38) |
InChI Key |
AQIVLCPMKNSFDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C4=C(C(=O)NC(=N4)Br)C(=N3)Br)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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